molecular formula C8H7ClO3 B3047885 4-Chloro-3-hydroxy-2-methylbenzoic acid CAS No. 147215-41-6

4-Chloro-3-hydroxy-2-methylbenzoic acid

Cat. No. B3047885
Key on ui cas rn: 147215-41-6
M. Wt: 186.59 g/mol
InChI Key: WUQHCSYVKLUTNX-UHFFFAOYSA-N
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Patent
US05486466

Procedure details

To a suspension of 22.8 g of 3-hydroxy-2-methylbenzoic acid in 300 ml of water, cooled to 2° C., were added 55 ml of 3N sodium hydroxyde to adjust the pH to 10. To the clear solution were added within 20 minutes, at 2° to 6° C., 125 ml of 1.2N sodium hypochlorite solution, the pH being raised to 12.5. Then, 90 ml of 3N hydrochloric acid were added at once, a precipitate being formed immediately. The mixture was stirred at 0° C. for 30 minutes, and subsequently the precipitate was isolated by filtration and crystallized from diethylether/hexane to give 15.0 g of 4-chloro-3-hydroxy-2-methylbenzoic acid as white crystals of m.p. 191° C.
Quantity
22.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Na].[Cl:13][O-].[Na+].Cl>O>[Cl:13][C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[C:3]([CH3:11])[C:2]=1[OH:1] |f:2.3,^1:11|

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the clear solution were added within 20 minutes, at 2° to 6° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
being formed immediately
CUSTOM
Type
CUSTOM
Details
subsequently the precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from diethylether/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=C(C(=O)O)C=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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